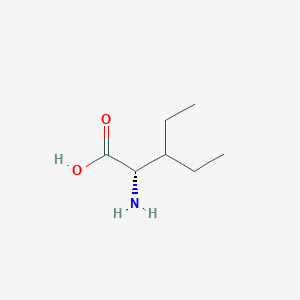

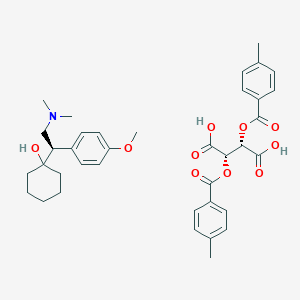

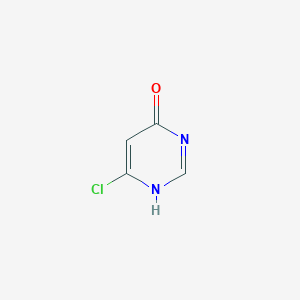

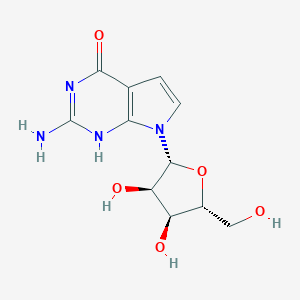

![molecular formula C12H13N3O3 B017095 N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide CAS No. 96735-08-9](/img/structure/B17095.png)

N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide often involves multiple steps, including nitration, acetylation, and amidification. For instance, the synthesis of related indole derivatives has been achieved through methods like the Fischer indolization and the Japp-Klingemann reaction, followed by decarboxylation and amidification processes. These methods illustrate the complex routes required to construct the indole core and introduce nitro and acetamide groups (Rajagopal et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds akin to N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide is characterized by the presence of an indole core, a nitro group, and an acetamide moiety. The structure is further defined by intramolecular hydrogen bonding, which influences the compound's conformation and reactivity. Advanced spectroscopic techniques, such as NMR and IR, are pivotal in elucidating these structures and the nature of their intramolecular interactions (Choi & Kim, 2017).

Chemical Reactions and Properties

The chemical reactivity of N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide and related compounds often centers around the functional groups present. For example, the nitro group can undergo reduction to an amino group, altering the compound's chemical properties significantly. Additionally, the acetamide group can participate in various nucleophilic substitution reactions, demonstrating the compound's versatility in organic synthesis (Nakai et al., 2003).

Applications De Recherche Scientifique

Biological Effects of Acetamide Derivatives

G. Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, including their commercial importance and the biological consequences of exposure. The study delves into the qualitative and quantitative variance in biological responses among these chemicals, reflecting their diverse applications and potential risks associated with their usage or proposed usage. This insight into acetamide derivatives provides a foundational understanding of the biological implications of similar compounds, including N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide (Kennedy, 2001).

Pharmacological Activities of Indole Derivatives

Research by Fares Hezam Al-Ostoot et al. (2021) focuses on the synthesis and pharmacological activities of indole derivatives, highlighting their significance as potential therapeutic candidates. The study encompasses a literature survey on the chemical diversity of phenoxy acetamide and its derivatives (including Indole), elucidating their pharmacologically interesting compounds. This research underscores the importance of indole derivatives in designing new pharmaceuticals, suggesting a potential area of application for N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide (Al-Ostoot et al., 2021).

Nitrous Oxide Emission from Aquaculture

A study by Zhen Hu et al. (2012) reviews nitrous oxide (N2O) emissions from aquaculture, an important greenhouse gas. The research estimates the global N2O-N emission from aquaculture and discusses microbial pathways through which N2O is formed. This examination of N2O emissions provides a context for understanding the environmental impact of various nitrogen-containing compounds, including the potential ecological footprint of N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide (Hu et al., 2012).

Role of Nitazoxanide in Disease Management

Charu Bharti et al. (2021) explored the role of nitazoxanide, an orally active drug, in treating various diseases, highlighting its wide range of applications from antiprotozoal to antiviral activities. This review emphasizes the drug's efficiency against bacterial and viral infections, showcasing the therapeutic potential of nitrothiazole compounds, which shares a similar nitro group to N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide, indicating its possible utility in infectious disease management (Bharti et al., 2021).

Propriétés

IUPAC Name |

N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-8(16)13-5-4-9-7-14-12-3-2-10(15(17)18)6-11(9)12/h2-3,6-7,14H,4-5H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDUVHDAPLRJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358636 | |

| Record name | N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-N-acetyltryptamine | |

CAS RN |

96735-08-9 | |

| Record name | N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.